1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one
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Overview
Description
1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridine with acetoacetic ester in the presence of a base, followed by cyclization to form the pyrazolopyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the substitution pattern.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness
1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties.
Properties
CAS No. |
61327-44-4 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1,6-dimethyl-4,5-dihydropyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C8H11N3O/c1-10-4-3-6-5-9-11(2)7(6)8(10)12/h5H,3-4H2,1-2H3 |
InChI Key |
GMFSQOKRKXENLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)N(N=C2)C |
Origin of Product |
United States |
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